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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-nitroaniline

CAS No.: 1309832-49-2

Cat. No.: B2849100

Get Quote

Executive Summary & Strategic Value
2-Bromo-3-fluoro-5-nitroaniline represents a "privileged scaffold" in medicinal chemistry,

particularly for the design of kinase inhibitors (e.g., PKC, MEK) and fused heterocyclic systems.

Its value lies in its orthogonal tetrasubstitution pattern:

C1-Amino Group (-NH₂): Primary handle for amide coupling or nucleophilic aromatic

substitution (SₙAr).

C2-Bromine (-Br): A versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) or intramolecular cyclization.

C3-Fluorine (-F): Provides metabolic stability and modulation of pKa/lipophilicity without

steric bulk.

C5-Nitro Group (-NO₂): A masked aniline equivalent, allowing for the sequential introduction

of nitrogen-based functionalities (e.g., "sandwich" linkers in PROTACs).
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This guide focuses on three primary workflows: Benzothiazole Cyclization, Chemo-selective

Nitro Reduction, and Pyrimidine Coupling for kinase inhibitor synthesis.

Chemical Reactivity Profile
The molecule features competing electronic effects. The nitro group (strong electron-

withdrawing group, EWG) at C5 activates the ring for nucleophilic attack, particularly at the C2

and C4 positions. However, the presence of the electron-donating amino group at C1

moderates this deficiency.
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Figure 1: Orthogonal reactivity map of 2-Bromo-3-fluoro-5-nitroaniline, highlighting distinct

synthetic pathways for each functional group.[1]

Protocol A: Synthesis of Functionalized
Benzothiazoles
A critical application of this scaffold is the synthesis of 4-fluoro-6-nitrobenzothiazole-2-thiol. This

transformation utilizes the ortho-bromoaniline motif to perform a cyclization with potassium
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ethyl xanthate. This is a key intermediate for O-mannosylation enhancers and other bioactive

sulfur heterocycles.

Mechanism
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the xanthate

carbon, followed by an intramolecular SₙAr displacement of the bromine by the sulfur atom.

The nitro group at C5 activates the C2-Br bond, facilitating this displacement.

Experimental Procedure
Reagents:

2-Bromo-3-fluoro-5-nitroaniline (1.0 eq)

Potassium Ethyl Xanthate (2.2 eq)

N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)

Water (for precipitation)[2]

Step-by-Step Protocol:

Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add 2-Bromo-3-fluoro-5-nitroaniline (e.g., 3.7 g, 15.7 mmol).

Solubilize: Add DMF (40 mL) and stir until fully dissolved.

Reagent Addition: Add Potassium Ethyl Xanthate (5.6 g, 34.6 mmol) in a single portion. The

solution typically turns dark yellow/orange.

Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

Monitor by LC-MS for the disappearance of the starting bromide (m/z ~235) and appearance

of the thiol product (m/z ~229 [M-H]⁻).

Quench & Workup: Cool the reaction mixture to room temperature. Slowly pour the reaction

mixture into ice-cold water (200 mL) with vigorous stirring.
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Isolation: A yellow precipitate will form immediately. Stir for 30 minutes to ensure complete

precipitation.

Filtration: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3

x 50 mL) to remove residual DMF and salts.

Drying: Dry the solid in a vacuum oven at 45 °C overnight.

Yield: Typical yield is 95–99%. The product, 4-fluoro-6-nitrobenzothiazole-2-thiol, is usually

pure enough for downstream applications without chromatography.

Data Validation:

LC-MS: [M-1]⁻ = 228.9.[2]

Appearance: Yellow solid.[2]

Protocol B: Chemo-selective Nitro Reduction
For the synthesis of benzimidazoles or "sandwich" kinase inhibitors, the C5-nitro group must be

reduced to an amine without debrominating the C2 position. Catalytic hydrogenation (Pd/C, H₂)

is risky due to potential hydrodehalogenation. Iron-mediated reduction is the preferred method.

Experimental Procedure
Reagents:

2-Bromo-3-fluoro-5-nitroaniline (1.0 eq)

Iron Powder (5.0 eq, <10 micron reduced)

Ammonium Chloride (NH₄Cl) (5.0 eq)

Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

Preparation: In a 3-neck flask, suspend 2-Bromo-3-fluoro-5-nitroaniline (1.0 g) in Ethanol

(20 mL) and Water (5 mL).
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Activation: Add Ammonium Chloride (1.14 g) and Iron Powder (1.19 g).

Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring (essential

to keep Fe suspended).

Monitoring: Reaction is typically complete within 1–2 hours. TLC (50% EtOAc/Hex) will show

a polar, fluorescent spot (diamine).

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.

Concentration: Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄,

and concentrate.

Product:2-Bromo-3-fluoro-1,5-diaminobenzene. Store under inert gas (oxidation sensitive).

Protocol C: Pyrimidine Coupling (Kinase Inhibitor
Synthesis)
This scaffold is used to synthesize PKC (Protein Kinase C) inhibitors by coupling the C1-amine

with a chloropyrimidine.

Experimental Workflow (DOT Visualization)
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Figure 2: Synthetic route for Pyrimidinediamine PKC Inhibitors using the 2-Bromo-3-fluoro-5-
nitroaniline scaffold.

Procedure (Step 1: SₙAr Coupling)
Mix: Combine the aniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in Isopropanol (iPrOH).

Base: Add DIPEA (2.5 eq).

Heat: Stir at 80 °C for 12 hours. The aniline nitrogen attacks the C4 position of the pyrimidine

(more electrophilic).

Isolate: Cool to RT. The product often precipitates. If not, evaporate solvent and purify via

silica flash chromatography (Hexane/EtOAc gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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